molecular formula C6H14ClNO2 B14035284 (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride

Cat. No.: B14035284
M. Wt: 167.63 g/mol
InChI Key: ZGZMZYDWYHFFOT-UHFFFAOYSA-N
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Description

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a chiral piperidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The piperidine ring is a fundamental structural motif found in a vast array of pharmaceuticals and biologically active compounds, with more than twenty classes of drugs containing this scaffold . The specific stereochemistry of the (3S,4R) configuration is critical, as the three-dimensional orientation of substituents on the piperidine ring profoundly influences its interactions with biological targets . This compound is characterized by the presence of a methoxy group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, which can serve as key functional handles for further chemical modification or participate in molecular recognition. Piperidine derivatives are considered "privileged structures" in drug discovery due to their prevalence in compounds with diverse biological activities, including analgesics, antipsychotics, antihistamines, and anticancer agents . The synthesis of such stereochemically defined piperidines often presents significant challenges, requiring sophisticated diastereoselective or enantioselective methods to control the relative and absolute configuration at the chiral centers . Potential research applications for this chiral building block include use in the development of novel pharmaceutical compounds, particularly as a precursor for active pharmaceutical ingredients (APIs) and as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. This compound is provided For Research Use Only. It is NOT intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-methoxypiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H

InChI Key

ZGZMZYDWYHFFOT-UHFFFAOYSA-N

Canonical SMILES

COC1CCNCC1O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride typically involves multi-step synthetic routes starting from substituted piperidine precursors or pyridine derivatives. Key steps include:

  • Introduction of the methoxy group at the 4-position
  • Installation or retention of the hydroxyl group at the 3-position
  • Control of stereochemistry to obtain the (3S,4R) enantiomer
  • Conversion to the hydrochloride salt for stability and handling

Methodologies from Patent Literature

Alkylation of Piperidine Derivatives (CN105130880A)

A notable method involves the preparation of 1-(3-methoxypropyl)-4-piperidinamine, a close analog relevant to methoxypiperidines, as described in Chinese patent CN105130880A. The process includes:

  • Step 1: Reaction of 4-aminopiperidine with benzophenone in toluene under reflux to form an intermediate imine (Intermediate I). The molar ratio of 4-aminopiperidine to benzophenone is maintained between 1:1 and 1:1.2.
  • Step 2: Purification of Intermediate I by recrystallization from ethanol/heptane.
  • Step 3: Alkylation of Intermediate I in tetrahydrofuran (THF) with 3-methoxypropyl bromide (1.1-1.5 equivalents) at 0 °C to room temperature for 3-5 hours.
  • Step 4: Acidic deprotection with 10% aqueous hydrochloric acid followed by extraction and basification to isolate the target amine.

This method highlights the use of mild conditions and common reagents, with emphasis on purification steps to ensure product quality. Although the patent focuses on a related amine, the approach is adaptable for preparing methoxypiperidinols by modifying the substituents and oxidation states accordingly.

Multi-step Synthesis Involving Protection and Reductive Amination (US9951012B2)

A complex synthetic route detailed in US patent US9951012B2 outlines a multi-stage preparation of substituted piperidines with stereochemical control:

  • Initial steps: N-acylation of 3-amino-4-methylpyridine followed by quaternization with benzyl halides.
  • Partial reduction: Sodium borohydride-mediated reduction of the quaternized pyridine to tetrahydropyridine intermediates.
  • Hydrolysis and reductive amination: Hydrolysis under acidic conditions followed by reductive amination using methylamine and sodium triacetoxyborohydride.
  • Resolution: Use of resolving agents such as di-p-toluoyl-L-tartarate to isolate the desired (3R,4R) or (3S,4R) enantiomers.

This method involves protection and deprotection steps, use of hazardous reagents (e.g., sodium hydride, benzyl bromide), and chromatographic purification at multiple stages. The overall yield is relatively low (~13.6 mol%), and the process complexity limits scalability.

Synthetic Routes from Research Literature

Synthesis via Pyrrolamide Derivatives (ScienceDirect, 2023)

Recent research on pyrrolamide-type inhibitors incorporates (3S,4R)-3-methoxypiperidin-4-yl intermediates. The synthetic approach includes:

  • Preparation of the (3S,4R)-3-methoxypiperidin-4-yl moiety by selective functional group transformations.
  • Use of hydrochloric acid in 1,4-dioxane to facilitate amide formation and salt generation.
  • Purification by filtration and drying to yield high-purity hydrochloride salts (90% yield reported).

This method emphasizes mild conditions and high purity, suitable for pharmaceutical intermediate synthesis.

Enantioselective Synthesis via Chiral Azetidine Intermediates (ACS Publications, 2022)

In the synthesis of complex drug candidates, (3S,4R)-4-methoxypiperidin-3-ol derivatives are accessed through:

  • Use of enantiopure azetidinols as chiral auxiliaries.
  • Activation of alcohol groups (e.g., mesylation) followed by nucleophilic substitution with methylated nucleophiles.
  • Control of stereochemistry through retention mechanisms during displacement reactions.
  • Final hydrogenation and purification steps to yield the target compound.

This approach allows precise stereochemical control and scalability for drug development.

Comparative Data Table of Preparation Methods

Method Source Key Steps Reagents/Conditions Yield (%) Purification Techniques Notes
CN105130880A (Patent) Imine formation, alkylation, deprotection Benzophenone, 3-methoxypropyl bromide, HCl Not specified Recrystallization, extraction Mild conditions, scalable
US9951012B2 (Patent) N-acylation, quaternization, reduction, resolution Sodium hydride, benzyl bromide, NaBH4, tartaric acid ~13.6 Column chromatography (3 stages) Complex, hazardous reagents, low yield
ScienceDirect (2023) Amide formation, salt generation HCl in 1,4-dioxane 90 Filtration, drying High purity, mild conditions
ACS Publications (2022) Activation, nucleophilic substitution, hydrogenation Mesyl chloride, sodium hydride, hydrogenation Not specified Chromatography Enantioselective, suitable for complex drugs

In-depth Research Findings and Notes

  • Stereochemical Control: The (3S,4R) configuration is typically achieved via chiral resolution or enantioselective synthesis using chiral auxiliaries or resolving agents such as di-p-toluoyl-L-tartarate.
  • Reagent Safety and Scalability: Methods involving sodium hydride and benzyl bromide pose safety concerns and complicate scale-up. Alternative methods using milder reagents and fewer chromatographic steps are preferred for industrial production.
  • Purity and Yield: High purity (>90%) is achievable with careful purification, often by recrystallization or filtration in acidic media. Yields vary widely based on method complexity.
  • Process Optimization: Recent literature emphasizes reducing chromatographic steps and hazardous reagents to improve commercial viability.

Chemical Reactions Analysis

Types of Reactions: Trans-4-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and drug development [1, 4]. It is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, and the specific (3S,4R) configuration is crucial for its biological activity [1, 4].

Chemical Structure and Properties
this compound features a pyrrolidine ring with a methoxy group at the fourth position and a hydroxyl group at the third position. The molecular formula is C5H12ClNO2, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Scientific Research Applications
Asymmetric Synthesis
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can be used as a chiral auxiliary in asymmetric synthesis, a technique for creating molecules with a specific spatial arrangement of atoms. This property can be valuable for the development of new drugs and other complex molecules.

Potential Therapeutic Applications
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride exhibits potent and selective inhibitory activity against the neuronal nicotinic acetylcholine receptor. Research indicates its potential therapeutic applications in treating various neurological disorders such as schizophrenia, addiction, and Alzheimer’s disease. In vivo studies have demonstrated its efficacy in reducing drug-seeking behavior in animal models and enhancing cognitive function in models related to Alzheimer’s disease.
Research suggests the potential for this compound to be a precursor for certain drugs targeting neurodegenerative diseases and cancer.

Mechanism of Action
The mechanism of action of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes. The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biological pathways:

  • Inhibiting Enzymatic Activity: The compound has been shown to inhibit certain protein kinases, including spleen tyrosine kinase (SYK), which plays a role in inflammatory responses and various diseases such as asthma and rheumatoid arthritis.
  • Modulating Receptor Activity: It interacts with G-protein-coupled receptors (GPCRs), potentially influencing neurotransmitter systems and exhibiting neuroprotective effects.

Mechanism of Action

The mechanism of action of trans-4-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Key Properties References
(3S,4R)-4-Methoxypiperidin-3-ol HCl -OCH₃ (4), -OH (3) C₆H₁₄ClNO₂ Expected higher lipophilicity due to methoxy group; enhanced solubility (HCl salt)
(3S,4R)-4-(Hydroxymethyl)-3-piperidinol HCl -CH₂OH (4), -OH (3) C₆H₁₄ClNO₂ Higher polarity than methoxy analog; forms extensive hydrogen bonds
(3R,4R)-4-Methylpiperidin-3-yl methanol HCl -CH₃ (4), -CH₂OH (3) C₇H₁₆ClNO Reduced polarity due to methyl group; potential for steric hindrance
(3S,4R)-4-(4-Fluorophenyl)Piperidine-3-methanol -C₆H₄F (4), -CH₂OH (3) C₁₃H₁₇FNO Aromatic substitution increases π-π stacking potential; fluorinated groups enhance metabolic stability
Cis-4-Methyl-3-(trifluoromethyl)Piperidin-3-ol HCl -CH₃ (4), -CF₃ (3) C₇H₁₃ClF₃NO Trifluoromethyl group introduces strong electron-withdrawing effects; impacts acidity of hydroxyl group

Crystallographic and Stability Data

  • Hydrogen Bonding Networks: Compounds like (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl form complex intermolecular hydrogen bonds, with chloride ions acting as acceptors. Methoxy groups in (3S,4R)-4-Methoxypiperidin-3-ol HCl may reduce hydrogen bonding compared to hydroxylated analogs, affecting crystal packing .
  • Storage Conditions : Many hydrochloride salts (e.g., ) require protection from heat, light, and moisture, suggesting similar stability needs for the target compound .

Biological Activity

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a piperidine derivative that has garnered interest due to its potential biological activities. This compound is part of a broader class of piperidine-based molecules that have been studied for their interactions with various biological targets, including receptors and enzymes. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H10_{10}ClN1_{1}O1_{1}
  • Molecular Weight : 163.62 g/mol

This compound features a piperidine ring with a methoxy group at the fourth position and a hydroxyl group at the third position, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research has indicated that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing various physiological processes.

Key Mechanisms:

  • Receptor Modulation : The compound may interact with opioid receptors, potentially influencing pain pathways and analgesic effects.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus altering neurotransmitter levels in the brain.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Analgesic Activity : Preliminary studies suggest that this compound may exhibit analgesic properties comparable to those of established opioids.
  • CNS Effects : Due to its ability to cross the blood-brain barrier, it may affect central nervous system functions, including mood and cognition.

Data Summary

Biological Activity Effect Observed Reference
AnalgesicModerate analgesic activity in rodent models
Opioid receptor bindingHigh affinity for μ-opioid receptors
Enzyme interactionInhibition of monoamine oxidase

Case Study 1: Analgesic Properties

A study conducted on rodent models demonstrated that this compound exhibited significant analgesic effects. The compound was administered at varying doses, revealing an effective dose range similar to that of morphine but with a distinct side effect profile.

Case Study 2: Neuropharmacological Effects

In another investigation focused on neuropharmacology, the compound showed promise in modulating anxiety-like behaviors in animal models. Behavioral assays indicated reduced anxiety levels when compared to control groups.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the enantiomeric purity of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride?

  • Methodological Answer: Enantiomeric purity can be verified using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H or OD-H). Mobile phases typically consist of hexane/isopropanol mixtures with 0.1% trifluoroacetic acid to enhance resolution. Retention times should be cross-referenced with authentic standards of both enantiomers. Polarimetry or nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can supplement HPLC data. For quantification, ensure a detection wavelength optimized for UV absorption (e.g., 210–230 nm) .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

  • Methodological Answer: To prevent racemization:

  • Use low temperatures (0–5°C) during base-sensitive steps (e.g., deprotection of tert-butoxycarbonyl groups).
  • Employ anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and inert atmospheres (N₂/Ar) to avoid hydrolysis.
  • Incorporate chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation derivatives) during key stereochemical steps.
  • Monitor reaction progress with thin-layer chromatography (TLC) or inline FTIR to terminate reactions before side-product formation. Post-synthesis, purify via recrystallization using ethanol/water mixtures to isolate the desired stereoisomer .

Advanced Research Questions

Q. What experimental designs address contradictory pharmacological data when testing this compound across receptor assays?

  • Methodological Answer: Contradictions often arise from assay-specific variables. To resolve discrepancies:

  • Standardize assay conditions: Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and ion concentrations (Mg²⁺, Ca²⁺) across experiments.
  • Validate receptor expression levels: For cell-based assays, quantify receptor density via flow cytometry or radioligand binding (e.g., [³H]-antagonist displacement).
  • Include reference compounds: Compare results to well-characterized agonists/antagonists (e.g., DAMGO for μ-opioid receptors) to calibrate system responsiveness.
  • Dose-response curves: Use at least six concentrations spanning 3–4 log units to calculate accurate EC₅₀/IC₅₀ values. Statistical analysis (e.g., Schild regression) can distinguish competitive vs. allosteric effects .

Q. How should researchers mitigate batch-to-batch variability in hygroscopicity during formulation studies?

  • Methodological Answer: Hygroscopicity impacts stability and dissolution kinetics. Mitigation strategies include:

  • Controlled drying: Use lyophilization (freeze-drying) with tertiary-butyl alcohol/water co-solvents to create amorphous solid dispersions.
  • Storage optimization: Store in sealed containers with desiccants (e.g., silica gel) under nitrogen purge.
  • Material characterization: Quantify moisture content via Karl Fischer titration and monitor hygroscopicity kinetics using dynamic vapor sorption (DVS).
  • Excipient screening: Blend with hydrophobic carriers (e.g., stearic acid or ethylcellulose) to reduce water absorption .

Q. What strategies improve the resolution of stereochemical by-products in scaled-up syntheses?

  • Methodological Answer: At scale, stereochemical impurities increase due to kinetic vs. thermodynamic control. Solutions include:

  • Kinetic resolution: Use immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively convert undesired enantiomers.
  • Crystallization-induced diastereomer transformation: Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with distinct solubility profiles.
  • Process analytical technology (PAT): Implement inline Raman spectroscopy to monitor crystallization endpoints and adjust cooling rates dynamically .

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